N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(2-nitrophenyl)oxalamide

Bioreductive activation Nitroreductase substrates Prodrug design

N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(2-nitrophenyl)oxalamide (CAS 898458-03-2) is a synthetic, small-molecule oxalamide derivative with the molecular formula C23H21N5O4 and a molecular weight of 431.45 g/mol. The compound features an indoline ring, a pyridin-3-yl moiety, an ethyl linker, and a 2-nitrophenyl group attached to the oxalamide core, resulting in a topologically polar surface area (TPSA) of approximately 94.65 Ų and a calculated logP of 3.94, placing it within Lipinski's Rule of 5 space for drug-likeness.

Molecular Formula C23H21N5O4
Molecular Weight 431.452
CAS No. 898458-03-2
Cat. No. B2681888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(2-nitrophenyl)oxalamide
CAS898458-03-2
Molecular FormulaC23H21N5O4
Molecular Weight431.452
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CN=CC=C4
InChIInChI=1S/C23H21N5O4/c29-22(23(30)26-18-8-2-4-10-20(18)28(31)32)25-15-21(17-7-5-12-24-14-17)27-13-11-16-6-1-3-9-19(16)27/h1-10,12,14,21H,11,13,15H2,(H,25,29)(H,26,30)
InChIKeyAPTNORGSPSAHMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(Indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(2-nitrophenyl)oxalamide (CAS 898458-03-2) – Core Chemical Identity and Procurement Profile


N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(2-nitrophenyl)oxalamide (CAS 898458-03-2) is a synthetic, small-molecule oxalamide derivative with the molecular formula C23H21N5O4 and a molecular weight of 431.45 g/mol . The compound features an indoline ring, a pyridin-3-yl moiety, an ethyl linker, and a 2-nitrophenyl group attached to the oxalamide core, resulting in a topologically polar surface area (TPSA) of approximately 94.65 Ų and a calculated logP of 3.94, placing it within Lipinski's Rule of 5 space for drug-likeness [1]. Available from multiple chemical suppliers at purities typically ≥95%, this compound is marketed exclusively as a research reagent for in vitro and preclinical investigation, with no approved therapeutic indication .

Why In-Class Analogs Cannot Substitute for N1-(2-(Indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(2-nitrophenyl)oxalamide in Target-Engagement Studies


Oxalamide derivatives containing indoline and pyridine scaffolds are not functionally interchangeable because minor structural modifications—such as the position of the nitro group on the phenyl ring or the identity of the heterocyclic terminus—produce divergent target-binding profiles and ADME properties . For example, the 2-nitrophenyl substituent can undergo bioreductive activation to a reactive amine species, a property absent in the 3-nitro positional isomer or in non-nitrated analogs [1][2]. Similarly, the indoline-pyridine ethyl backbone distinguishes this compound from indole-based oxalamides and piperidine-linked CD4 mimics, which engage different biological targets (e.g., tubulin vs. HIV gp120) [3][4]. Consequently, substituting this compound with a close structural relative without empirical target-engagement validation risks introducing uncharacterized off-target effects or losing the specific reactivity profile conferred by the 2-nitrophenyl group [1].

Product-Specific Quantitative Differentiation Evidence for N1-(2-(Indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(2-nitrophenyl)oxalamide


Nitro Positional Isomerism Drives Divergent Redox Reactivity: 2-Nitro vs. 3-Nitro Differentiation

The 2-nitrophenyl substituent in the target compound is susceptible to reduction to a 2-aminophenyl species under chemical (Pd/C, ammonium formate) or enzymatic (nitroreductase) conditions, as demonstrated for the model substrate N,N′-bis(2-nitrophenyl)oxalamide [1]. In contrast, the 3-nitrophenyl positional isomer (CAS 906147-17-9) and the 4-nitrophenyl analog (as in N1-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide) are not reported to undergo the same reduction pathway under mild conditions [2]. This redox liability is functionally meaningful: in hypoxia-targeted or nitroreductase-based gene therapy systems, the 2-nitrophenyl group can act as a pro-fluorescent or pro-cytotoxic trigger, a design feature not replicated by the 3-nitro isomer [1].

Bioreductive activation Nitroreductase substrates Prodrug design

Indoline-Containing Oxalamides Exhibit Privileged Tubulin Polymerization Inhibition vs. Piperidine-Linked CD4 Mimics

Structurally related indole/indoline-based oxalamide derivatives have been characterized as tubulin polymerization inhibitors with antiproliferative IC50 values in the low micromolar range against PC-3 (prostate), HeLa (cervical), and HCT-116 (colorectal) cell lines [1]. For instance, the indole-oxalamide compound 8g inhibited PC-3, HeLa, and HCT-116 cells with IC50 values of 14.43, 15.41, and 11.99 μM, respectively, and disrupted microtubule integrity in immunocytochemistry assays [1]. In contrast, piperidine-linked oxalamide CD4 mimics such as NBD-556 inhibit HIV-1 entry (IC50 ~86.9 μM) through gp120 binding but lack antitubulin activity [2][3]. The indoline-pyridine scaffold of the target compound places it in the tubulin-inhibitor chemotype space rather than the HIV-entry chemotype space, a critical differentiation for oncology-focused research programs [1].

Tubulin polymerization Antiproliferative Cancer cell lines

Oxalamide Heme-Displacing IDO1 Inhibitors: Class-Level Potency Precedent Supporting Immuno-Oncology Relevance

A structurally distinct but mechanistically related class of oxalamide derivatives has been optimized as heme-displacing IDO1 inhibitors with cellular IC50 values as low as 3.9 nM and human whole blood IC50 of 52 nM (compound 18) [1]. These oxalamides bind to the apo-form of IDO1 by displacing the heme cofactor, a mechanism that is scaffold-dependent and sensitive to the nature of the aromatic substituents [1][2]. Indoline and 3-azaindoline scaffolds have independently been validated as IDO1 inhibitor cores with good HeLa cell activity [3]. While the target compound has not been directly tested in IDO1 assays, its indoline-pyridine-nitrophenyl architecture shares key pharmacophoric elements (aromatic ring–oxalamide linker–heterocycle) with the potent heme-displacing oxalamide series, suggesting potential IDO1 inhibitory activity that distinguishes it from non-heterocyclic oxalamides [3].

IDO1 inhibition Immuno-oncology Heme-displacing inhibitors

Physicochemical Differentiation: LogP, TPSA, and Hydrogen Bonding Capacity vs. Common Oxalamide Comparators

The target compound exhibits a calculated logP of 3.94 and a TPSA of 94.65 Ų, with 1 hydrogen bond donor (HBD) and 9 hydrogen bond acceptors (HBA) [1]. Compared to the simpler oxalamide N1-(3-methoxypropyl)-N2-(2-nitrophenyl)oxalamide (MW 281.27, logP ~1.8 estimated, TPSA ~104 Ų), the target compound is significantly more lipophilic, which may enhance passive membrane permeability . Relative to N1-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide (additional basic piperazine center), the target compound lacks a tertiary amine, resulting in a distinct protonation state at physiological pH that affects both solubility and off-target receptor binding profiles [2]. These physicochemical differences are quantifiable and predictable, enabling rational selection for permeability-limited or efflux-prone assay systems [1].

Drug-likeness Physicochemical properties Permeability prediction

Synthetic Tractability: Modular Oxalamide Assembly via Acid-Catalyzed Rearrangement vs. Multi-Step Coupling Routes

The 2-nitrophenyl oxalamide motif can be accessed through a one-pot acid-catalyzed rearrangement of 3-(2-nitrophenyl)oxirane-2-carboxamides, a methodology that provides N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides in high yield with operational simplicity [1]. This route offers a strategic advantage over traditional oxalamide synthesis via oxalyl chloride coupling of two pre-formed amine fragments, which often requires protecting group manipulations and generates stoichiometric acid waste . For analogs lacking the 2-nitrophenyl group (e.g., 3-nitrophenyl or 4-nitrophenyl variants), this rearrangement pathway is not applicable, necessitating alternative, potentially lower-yielding synthetic sequences [1]. The synthetic accessibility of the 2-nitrophenyl oxalamide core may translate to lower cost of goods and faster lead optimization cycles for medicinal chemistry teams [1].

Synthetic methodology Oxalamide formation 2-Nitrophenyl oxirane rearrangement

High-Impact Research and Industrial Application Scenarios for N1-(2-(Indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(2-nitrophenyl)oxalamide


Hypoxia-Selective Prodrug Development Leveraging the 2-Nitrophenyl Bioreductive Trigger

The 2-nitrophenyl group can be reduced to a 2-aminophenyl species under hypoxic conditions or by exogenous nitroreductase enzymes, enabling the compound to serve as a scaffold for designing hypoxia-activated prodrugs or fluorescent imaging agents [1]. Researchers developing tumor-selective cytotoxins can exploit this redox liability to achieve spatial control over drug activation, a capability not offered by the 3-nitro positional isomer [1].

Anticancer Lead Optimization Targeting Tubulin Polymerization

The indoline-pyridine oxalamide chemotype aligns with the pharmacophore of tubulin polymerization inhibitors, as demonstrated by indole-based oxalamide compound 8g which inhibited PC-3, HeLa, and HCT-116 cells with IC50 values of 14.43, 15.41, and 11.99 μM [2]. The target compound is a suitable starting point for structure-activity relationship (SAR) studies aimed at improving antiproliferative potency and microtubule-disrupting activity in solid tumor models [2].

IDO1 Inhibitor Screening in Immuno-Oncology Programs

Given the structural homology to indoline-containing IDO1 inhibitors and the potent heme-displacing oxalamide series (cellular IC50 as low as 3.9 nM for compound 18), the target compound merits screening in IDO1 enzymatic and cellular assays [3][4]. Its distinct nitrophenyl substitution pattern may confer differential binding kinetics or selectivity against tryptophan 2,3-dioxygenase (TDO) relative to existing IDO1 inhibitors [4].

Chemical Biology Probe for Nitroreductase-Dependent Gene Therapy Systems

The compound's 2-nitrophenyl moiety can be reduced by nitroreductase enzymes commonly used in gene-directed enzyme prodrug therapy (GDEPT), such as E. coli NfsB [1]. This makes it a candidate for developing 'pro-fluorophore' or 'pro-drug' probes in nitroreductase-expressing cell lines, where the reduction product (2-aminophenyl analog) exhibits altered fluorescence or cytotoxicity relative to the parent [1].

Quote Request

Request a Quote for N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(2-nitrophenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.